9-Propyl-1-oxaspiro[5.5]undecan-4-ol
Description
9-Propyl-1-oxaspiro[5.5]undecan-4-ol is a spirocyclic compound characterized by a 1-oxaspiro[5.5]undecane core with a hydroxyl group at position 4 and a propyl substituent at position 7. This structural motif is of significant interest in medicinal chemistry due to its versatility in drug design, particularly as a polar periphery in agonists targeting receptors such as FFA1 (GPR40), which is implicated in glucose-dependent insulin secretion for type 2 diabetes therapy . The compound’s spirocyclic architecture enhances metabolic stability and binding affinity by restricting conformational flexibility, making it a valuable scaffold for optimizing pharmacokinetic properties .
Properties
Molecular Formula |
C13H24O2 |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
9-propyl-1-oxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C13H24O2/c1-2-3-11-4-7-13(8-5-11)10-12(14)6-9-15-13/h11-12,14H,2-10H2,1H3 |
InChI Key |
KRBHMYVHVBYTRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC2(CC1)CC(CCO2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Propyl-1-oxaspiro[5.5]undecan-4-ol typically involves the Prins cyclization reaction. This method allows the construction of the spirocyclic scaffold in a single step, introducing various substituents at position 4 of the spiro ring . The reaction conditions often include the use of methanesulfonic acid as a catalyst and dichloromethane as a solvent .
Industrial Production Methods
Industrial production methods for spirocyclic compounds like this compound are still under development due to the complexity of the chemical synthesis. advancements in catalytic processes and optimization of reaction conditions are paving the way for scalable production .
Chemical Reactions Analysis
Types of Reactions
9-Propyl-1-oxaspiro[5.5]undecan-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions using reagents like iodine or bromine are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Iodine in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the original compound .
Scientific Research Applications
9-Propyl-1-oxaspiro[5.5]undecan-4-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Mechanism of Action
The mechanism of action of 9-Propyl-1-oxaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, a transporter essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 1-oxaspiro[5.5]undecan-4-ol core serves as a template for diverse derivatives, with variations in substituents at positions 3, 4, and 9 significantly influencing biological activity, solubility, and synthetic accessibility. Below is a comparative analysis of structurally related compounds:
Structural and Functional Comparison
Key Findings
Substituent Effects on FFA1 Agonism: The 9-propyl derivative exhibits moderate FFA1 agonist activity (EC₅₀ ~100 nM), whereas analogs with bulkier substituents (e.g., benzyl) show reduced solubility and potency due to steric hindrance . Polar substituents, such as azine or aminopropyl groups, enhance water solubility and receptor binding, as seen in 9-(3-aminopropyl) derivatives .
Synthetic Accessibility :
- Secondary alcohol manipulation of N-Boc-protected 1-oxaspiro[5.5]undecan-4-ol (3) enables gram-scale synthesis of diverse analogs, including 9-propyl and 9-benzyl variants .
- Samarium iodide (Sm/I₂)-mediated reductions yield high-purity spirocyclic alcohols (e.g., 75% yield for 8-(3-chloropropyl) derivative) .
Biological Versatility :
- The spirocyclic core’s adaptability is evident in its dual applications: HE9 demonstrates insecticidal properties in Streptomyces extracts , while FFA1-targeted derivatives are explored for diabetes therapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
